molecular formula C13H22ClNO3 B6342883 4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride CAS No. 147811-98-1

4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride

Cat. No.: B6342883
CAS No.: 147811-98-1
M. Wt: 275.77 g/mol
InChI Key: OIPQNIZXEWVFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride is a chemical compound with the molecular formula C13H22ClNO3 and a molecular weight of 275.77 g/mol . This compound is known for its unique structure, which includes a butylamino group attached to a phenol ring substituted with two methoxy groups. It is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethoxyphenol and butylamine.

    Reaction: The butylamine is reacted with formaldehyde to form a butylaminomethyl intermediate.

    Coupling: This intermediate is then coupled with 2,6-dimethoxyphenol under acidic conditions to form the desired product.

    Purification: The product is purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like thionyl chloride and bromine can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated phenols and other substituted derivatives.

Mechanism of Action

The mechanism of action of 4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The butylamino group can interact with various receptors and enzymes, modulating their activity. The phenol and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Butylamino)benzoic acid, methyl ester: Similar structure but with a benzoic acid core.

    2,6-Dimethoxyphenol: Lacks the butylamino group.

    4-Butylaminophenol: Lacks the methoxy groups.

Uniqueness

4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride is unique due to the presence of both butylamino and methoxy groups on the phenol ring. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

4-(butylaminomethyl)-2,6-dimethoxyphenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-4-5-6-14-9-10-7-11(16-2)13(15)12(8-10)17-3;/h7-8,14-15H,4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPQNIZXEWVFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C(=C1)OC)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.